Cas no 647026-39-9 (1,2-Benzisothiazol-3-amine, N-[(2-chlorophenyl)methylene]-5-methyl-)
647026-39-9 structure
Product Name:1,2-Benzisothiazol-3-amine, N-[(2-chlorophenyl)methylene]-5-methyl-
CAS-nummer:647026-39-9
MF:C15H11ClN2S
MW:286.779240846634
CID:418054
PubChem ID:511727
Update Time:2025-04-19
1,2-Benzisothiazol-3-amine, N-[(2-chlorophenyl)methylene]-5-methyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Benzisothiazol-3-amine, N-[(2-chlorophenyl)methylene]-5-methyl-
- 1-(2-chlorophenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine
- (2-Chloro-benzylidene)-(5-methyl-benzo[d]isothiazol-3-yl)-amine
- CHEMBL2397710
- 647026-39-9
- DTXSID50333557
-
- Inchi: 1S/C15H11ClN2S/c1-10-6-7-14-12(8-10)15(18-19-14)17-9-11-4-2-3-5-13(11)16/h2-9H,1H3/b17-9+
- InChI-sleutel: GVXQOJBRPJRCQP-RQZCQDPDSA-N
- LACHT: ClC1C=CC=CC=1/C=N/C1C2C=C(C)C=CC=2SN=1
Berekende eigenschappen
- Exacte massa: 286.03333
- Monoisotopische massa: 286.0331472g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 2
- Complexiteit: 336
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.9
- Topologisch pooloppervlak: 53.5Ų
Experimentele eigenschappen
- PSA: 25.25
1,2-Benzisothiazol-3-amine, N-[(2-chlorophenyl)methylene]-5-methyl- Gerelateerde literatuur
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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